

# Comprehensive Technical Guide: - Fluorocinnamic Acid

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## Compound of Interest

Compound Name: *alpha-Fluorocinnamic acid*

CAS No.: 350-90-3

Cat. No.: B1332728

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Physical Properties, Synthesis, and Spectroscopic Characterization

## Executive Summary

-Fluorocinnamic acid (2-fluoro-3-phenyl-2-propenoic acid) is a critical fluorinated building block in medicinal chemistry. Structurally, it represents a bioisostere of cinnamic acid where the alpha-hydrogen is replaced by a fluorine atom. This substitution profoundly alters the compound's electronic profile, metabolic stability, and acidity without significantly changing its steric bulk (Van der Waals radius of F

1.47 Å vs. H

1.20 Å).

This guide provides a rigorous technical analysis of

-fluorocinnamic acid, focusing on the thermodynamically stable (Z)-isomer (CAS 350-90-3), which is the standard commercial form. It is designed for researchers requiring precise physicochemical data for drug design and synthetic optimization.

## Chemical Identity & Stereochemistry

The introduction of fluorine at the

-position creates geometric isomers with distinct physical properties. The (Z)-isomer is the predominant form obtained from standard condensation reactions due to the stabilization of the transition state during synthesis.

Parameter	Data
IUPAC Name	(Z)-2-Fluoro-3-phenylprop-2-enoic acid
Common Name	-Fluorocinnamic acid
CAS Number	350-90-3 (General/Z-isomer)
Molecular Formula	
Molecular Weight	166.15 g/mol
SMILES	<chem>OC(=O)C(F)=Cc1ccccc1</chem>

## Stereochemical Configuration

Unlike non-fluorinated cinnamic acid, where the trans (E) isomer is dominant, the nomenclature for

-fluorocinnamic acid follows Cahn-Ingold-Prelog (CIP) priority rules:

- Alpha Carbon: Fluorine (Priority 1) > Carboxyl Carbon (Priority 2).
- Beta Carbon: Phenyl (Priority 1) > Hydrogen (Priority 2).

Isomer Definition:

- (Z)-Isomer: The Phenyl ring and Fluorine atom are on the same side (cis-relationship). This is the commonly synthesized form.
- (E)-Isomer: The Phenyl ring and Fluorine atom are on opposite sides.

Figure 1: Geometric isomerism defined by CIP priority rules.

## Thermodynamic & Physical Properties[1]

The fluorine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the carboxylic acid group compared to unsubstituted cinnamic acid.

Property	Value	Context/Notes
Melting Point	156 – 159 °C	Recrystallized from ethanol/water [1].[1]
Boiling Point	~290 °C	At 760 mmHg (Predicted).
pKa (Acid Dissociation)	~3.0 – 3.5 (Est.)	More acidic than cinnamic acid (pKa 4.44) due to -F electron withdrawal.
LogP (Octanol/Water)	2.2	Moderate lipophilicity; suitable for membrane permeability.
Solubility (Water)	Low	< 1 mg/mL at 25°C.
Solubility (Organic)	High	Soluble in Ethanol, DMSO, Methanol, Ethyl Acetate.
Appearance	White to off-white powder	Crystalline solid.

Expert Insight: The lowered pKa makes

-fluorocinnamic acid a stronger hydrogen bond donor in the active site of enzymes compared to its non-fluorinated counterpart. This property is often exploited to strengthen ionic interactions with basic amino acid residues (e.g., Arginine, Lysine).

## Spectroscopic Characterization

Accurate identification relies heavily on NMR spectroscopy, particularly

<sup>19</sup>F NMR, which provides a clean diagnostic signal free from background interference.

## Nuclear Magnetic Resonance (NMR)[6][7][8]

1.

F NMR (376 MHz, DMSO-

)

- Chemical Shift ( ): -110 to -125 ppm (typical for vinyl fluorines conjugated to carbonyls).
- Multiplicity: Doublet (d).
- Coupling Constant ( ): ~20–35 Hz.
  - Note: The coupling constant is diagnostic for stereochemistry. (Z)-isomers typically display larger values than (E)-isomers in fluoroalkenes, though this rule can vary with substituents.

2.

H NMR (400 MHz, DMSO-

)

- Vinyl Proton ( -H):  
7.5 – 8.0 ppm (Doublet, coupled to F).
- Aromatic Protons:  
7.3 – 7.6 ppm (Multiplet).
- Carboxylic Acid Proton:

12.0 – 13.0 ppm (Broad singlet, exchangeable with

).

## Infrared Spectroscopy (IR)[7]

- C=O Stretch: 1680 – 1700 cm

(Conjugated acid).[1]

- C=C Stretch: 1620 – 1640 cm

.

- C-F Stretch: 1100 – 1250 cm

(Strong band).

## Synthesis & Purification Protocol

The most robust method for synthesizing high-purity

-fluorocinnamic acid is the condensation of benzaldehyde with ethyl fluoroacetate, followed by hydrolysis. This method avoids the harsh conditions of direct fluorination.

### Method: Knoevenagel-Type Condensation[9]

Reagents:

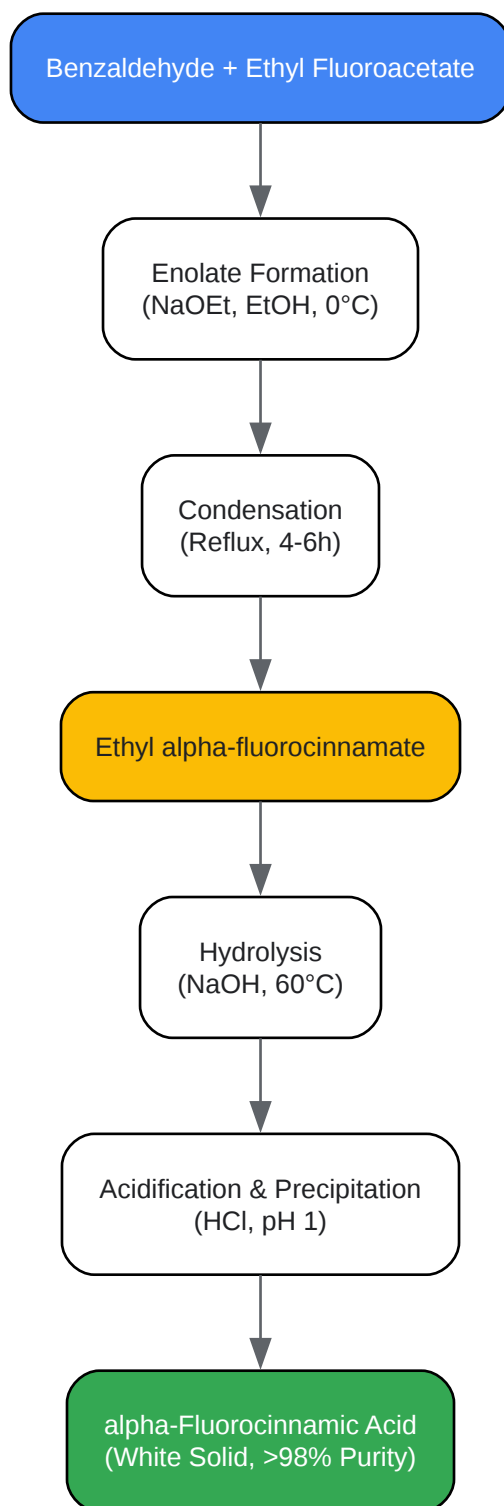
- Benzaldehyde (1.0 eq)
- Ethyl fluoroacetate (1.2 eq)
- Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)
- Solvent: Anhydrous Ethanol or THF

Workflow:

- Enolate Formation: Add ethyl fluoroacetate dropwise to a cold (0°C) suspension of NaOEt in anhydrous ethanol. Stir for 30 mins to generate the

-fluoro enolate.

- Condensation: Add benzaldehyde slowly. Allow the mixture to warm to room temperature and reflux for 4-6 hours.
- Workup: Quench with dilute HCl. Extract the ester intermediate with ethyl acetate.
- Hydrolysis: Treat the crude ester with NaOH (aq) at 60°C for 2 hours.
- Isolation: Acidify the aqueous layer to pH 1 with conc. HCl. The product, -fluorocinnamic acid, will precipitate as a white solid.
- Purification: Recrystallize from Ethanol/Water (1:1) to remove trace benzaldehyde and Z/E isomeric mixtures if necessary.



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Figure 2: Synthetic pathway for high-purity

-fluorocinnamic acid.

## Applications in Drug Discovery[10]

### Bioisosterism & Metabolic Stability

The

-fluoro group blocks metabolic oxidation at the double bond. In standard cinnamic acids, the alkene is susceptible to epoxidation or hydration. The C-F bond (bond energy ~116 kcal/mol) renders this position resistant to P450-mediated metabolism, extending the half-life (

) of the pharmacophore.

### Michael Acceptor Reactivity Modulation

-Fluorocinnamic derivatives act as "tunable" Michael acceptors. The electronegative fluorine lowers the LUMO energy of the

-unsaturated system, increasing reactivity toward cysteine nucleophiles in covalent inhibitors, while the steric bulk of fluorine prevents non-specific reactivity with glutathione.

### Steric Mimicry

The size of the fluorine atom allows the molecule to fit into binding pockets designed for the hydrogen-substituted parent, but with altered electronic properties that can induce favorable dipole interactions with the protein backbone.

## References

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## Sources

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- To cite this document: BenchChem. [Comprehensive Technical Guide: -Fluorocinnamic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1332728/docs#comprehensive-technical-guide-fluorocinnamic-acid\]](https://www.benchchem.com/product/b1332728/docs#comprehensive-technical-guide-fluorocinnamic-acid)

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